molecular formula C19H27N3O2 B3016874 1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea CAS No. 954660-21-0

1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Cat. No.: B3016874
CAS No.: 954660-21-0
M. Wt: 329.444
InChI Key: TXAKHJCLDIAOMM-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea is a synthetically designed unsymmetrical urea derivative of significant interest in modern pharmaceutical and chemical research. Unsymmetrical ureas are recognized as essential structural motifs in a wide array of biologically active compounds, serving as key components in enzyme inhibitors, antiviral agents, and selective receptor modulators . This compound features a pyrrolidinone core substituted with a p-tolyl group, linked via a methylene bridge to a urea functional group that is further derivatized with a cyclohexyl moiety. The integration of both alicyclic (cyclohexyl) and aromatic (p-tolyl) groups within a single unsymmetrical urea scaffold makes this compound a valuable candidate for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns . The synthesis of such complex unsymmetrical ureas can be achieved through advanced metal-free methodologies, such as oxidative coupling mediated by hypervalent iodine reagents (e.g., PhI(OAc)2), which allows for the direct coupling of amines and amides under mild conditions without the need for inert atmospheres . This reagent is intended for research applications only, specifically for use in drug discovery and development as a building block or intermediate. It is particularly useful for probing biological pathways and for the late-stage functionalization of complex molecules . Strictly for research purposes and not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-cyclohexyl-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14-7-9-17(10-8-14)22-13-15(11-18(22)23)12-20-19(24)21-16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAKHJCLDIAOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a keto acid.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction using p-tolyl chloride and an appropriate catalyst.

    Formation of the Urea Moiety: The urea moiety is formed by reacting an isocyanate with an amine. In this case, the cyclohexylamine can be reacted with an isocyanate derivative of the pyrrolidinone intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of urea compounds exhibit significant anticancer properties. For instance, 1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea has shown promising results in inhibiting the growth of cancer cells. The mechanism involves the induction of apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease progression. For example, it has been shown to act as an inhibitor of certain proteases involved in cancer metastasis. This inhibition is crucial for developing drugs aimed at preventing cancer spread .

Agricultural Science Applications

Pesticide Development
The unique chemical structure of this compound makes it a candidate for developing novel pesticides. Its application has been explored in controlling pests that affect crop yield. Field studies have demonstrated its effectiveness in reducing pest populations while maintaining low toxicity to beneficial insects .

Plant Growth Regulation
Additionally, research indicates that this compound can influence plant growth and development. It has been tested as a growth regulator, promoting root development and enhancing resistance to environmental stressors in various plant species .

Material Science Applications

Polymer Synthesis
In material science, this compound has been utilized in synthesizing polymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices has resulted in materials with improved strength and durability, making them suitable for industrial applications .

Nanotechnology
The compound's potential in nanotechnology is also being explored. Its ability to form stable complexes with nanoparticles can lead to advancements in drug delivery systems, where targeted delivery and controlled release are critical .

Case Studies

Study Objective Findings
Study on Anticancer PropertiesEvaluate the anticancer effects on specific cell linesInduced apoptosis in cancer cells; potential therapeutic agent identified
Pesticide Efficacy TrialAssess effectiveness against crop pestsSignificant reduction in pest populations; low toxicity to non-target species
Polymer Strength EnhancementInvestigate mechanical properties of polymersImproved strength and durability observed; suitable for industrial use

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea with structurally related urea derivatives, focusing on molecular features, synthesis pathways, and inferred properties.

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP<sup>*</sup> Solubility<sup>†</sup>
Target Compound C₁₉H₂₆N₄O₂ 342.44 Cyclohexyl, p-tolyl-pyrrolidinone ~3.2 (estimated) Low (nonpolar groups)
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea C₁₈H₂₀N₄O₂ 324.40 Pyridinylmethyl, p-tolyl-pyrrolidinone ~1.8 (estimated) Moderate (polar pyridine)
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas Variable ~250–350 Alkyl/aryl, hydroxymethyl-pyrazole ~1.5–2.5 High (hydroxymethyl group)

Notes:

  • Synthesis : The target compound’s preparation likely follows urea-forming reactions similar to those described for pyrazolylureas (e.g., condensation of amines with isocyanates or azides under reflux conditions) .

Biological Activity

1-Cyclohexyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, identified by its CAS number 954660-21-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H27N3O2C_{19}H_{27}N_{3}O_{2}, with a molecular weight of 329.4 g/mol. Its structure features a cyclohexyl group and a pyrrolidine derivative, which are known to influence biological activity significantly.

PropertyValue
CAS Number954660-21-0
Molecular FormulaC₁₉H₂₇N₃O₂
Molecular Weight329.4 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Antiviral Activity

Recent studies have indicated that heterocyclic compounds like this compound may exhibit antiviral properties. Research has shown that derivatives of pyrrolidine can inhibit the replication of various viruses, including HIV and influenza . The compound's structural similarities to known antiviral agents suggest it could serve as a lead compound for further development.

Antimicrobial Properties

In the context of antimicrobial activity, there is evidence that compounds with similar structures can act as effective inhibitors of Mycobacterium tuberculosis. The enoyl acyl carrier protein reductase (InhA) from M. tuberculosis has been identified as a target for such inhibitors . Although specific data on the compound's activity against M. tuberculosis is limited, its structural characteristics align with those of known inhibitors.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. For instance, the presence of the pyrrolidine moiety may facilitate binding to target proteins involved in viral replication or bacterial metabolism . Understanding these interactions is critical for elucidating the compound's full pharmacological profile.

Study 1: Antiviral Efficacy

A study investigating a series of pyrrolidine derivatives found that modifications at specific positions significantly influenced antiviral activity. Compounds similar to this compound showed varying degrees of efficacy against HIV, with some exhibiting EC50 values in the low micromolar range .

Study 2: Inhibition of Enoyl ACP Reductase

Research on pyrrolidine carboxamides revealed that certain derivatives could inhibit InhA effectively, with IC50 values demonstrating significant potency. For example, lead compounds in this class exhibited IC50 values around 10 μM, indicating potential as therapeutic agents against tuberculosis . This suggests that further exploration of 1-Cyclohexyl derivatives may yield similarly promising results.

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